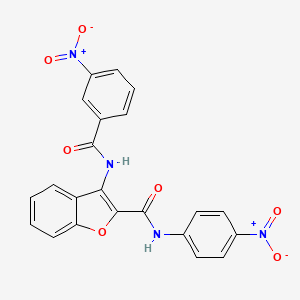![molecular formula C6H9NO2 B2673943 rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one CAS No. 1932559-11-9; 83601-55-2](/img/structure/B2673943.png)
rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,5S)-8-oxa-3-azabicyclo[321]octan-2-one is a bicyclic compound that features both oxygen and nitrogen atoms within its structure
Preparation Methods
The synthesis of rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one can be achieved through several synthetic routes. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key intermediate in the synthesis of tropane alkaloids . This process typically involves the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic scaffold in a stereocontrolled manner. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions may involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
rac-(1R,5S)-8-oxa-3-azabicyclo[321]octan-2-one has several scientific research applications In chemistry, it serves as a key intermediate in the synthesis of complex organic molecules In biology, it is used to study the structure-activity relationships of various biologically active compoundsAdditionally, it is used in the industry for the synthesis of fine chemicals and other specialized compounds .
Mechanism of Action
The mechanism of action of rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one can be compared with other similar compounds, such as rac-(1R,5S)-3-benzyl-3-azabicyclo[3.2.1]octan-8-one and rac-(1R,5S)-6-azabicyclo[3.2.1]octan-7-one . These compounds share a similar bicyclic structure but differ in the substituents attached to the bicyclic core. The unique properties of this compound, such as the presence of an oxygen atom in the bicyclic ring, make it distinct from these related compounds.
Properties
CAS No. |
1932559-11-9; 83601-55-2 |
|---|---|
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.143 |
IUPAC Name |
(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one |
InChI |
InChI=1S/C6H9NO2/c8-6-5-2-1-4(9-5)3-7-6/h4-5H,1-3H2,(H,7,8)/t4-,5+/m0/s1 |
InChI Key |
MNYUSIQFKHKEQT-CRCLSJGQSA-N |
SMILES |
C1CC2C(=O)NCC1O2 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


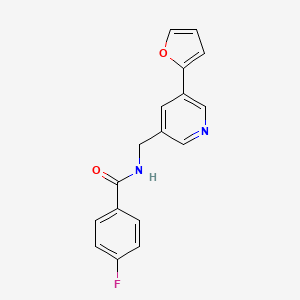
![1-{4-[4-(2-pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]phenyl}-1-ethanone](/img/structure/B2673861.png)
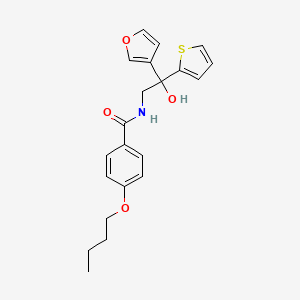
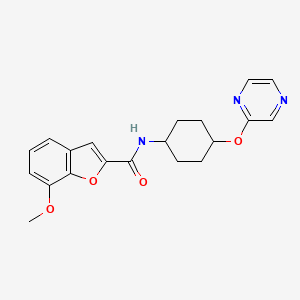
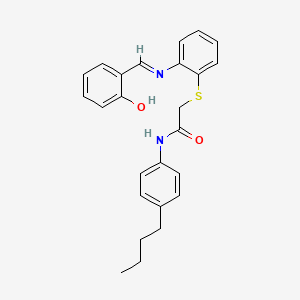

![Bis(2-azabicyclo[2.2.1]hept-5-ene); oxalic acid](/img/structure/B2673871.png)
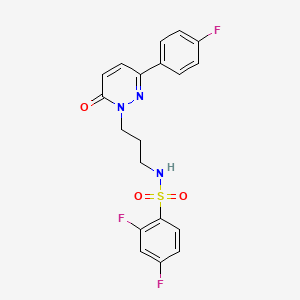
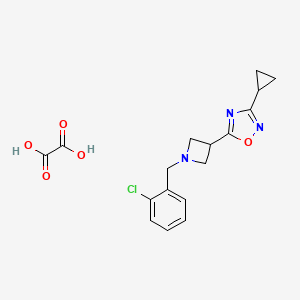
![3-(3,4-dimethoxyphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2673878.png)
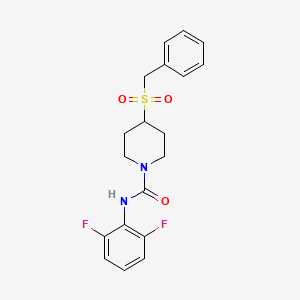
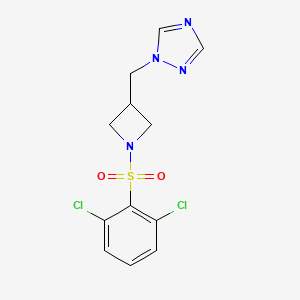
![N-[(5-chloropyrazin-2-yl)methyl]-9-ethyl-9H-purin-6-amine](/img/structure/B2673881.png)
